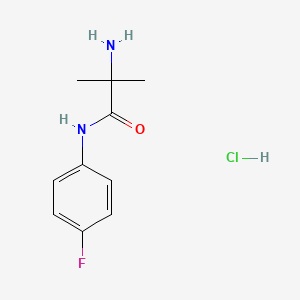
2-アミノ-N-(4-フルオロフェニル)-2-メチルプロパンアミド塩酸塩
説明
2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
HDAC阻害
“2-アミノ-N-(4-フルオロフェニル)-2-メチルプロパンアミド塩酸塩”と類似の化合物の用途の1つは、ヒストン脱アセチル化酵素(HDAC)の阻害です。これらの酵素は、ヒストンタンパク質からアセチル基を除去することにより遺伝子発現を調節し、凝縮されたクロマチン構造と転写活性の低下につながります。 HDAC阻害剤は、癌細胞における細胞周期停止、分化、およびアポトーシスを誘導する能力により、癌治療における可能性について研究されています .
サーチュインモジュレーション
別の用途は、サーチュインモジュレーションに関連しています。サーチュインは、老化、転写、アポトーシス、炎症、およびストレス耐性に役割を果たすタンパク質のファミリーです。 サーチュイン活性をモジュレートできる化合物は、代謝性疾患や神経変性疾患など、さまざまな疾患における潜在的な治療効果について研究されています .
作用機序
Target of Action
The primary target of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription .
Mode of Action
2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride interacts with HDAC3 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of HDAC3, preventing it from removing acetyl groups from histones . As a result, the DNA structure remains relaxed, allowing for increased gene transcription .
Biochemical Pathways
The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride affects the epigenetic modifications of histones . This alteration in histone acetylation status can influence various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair . The downstream effects of these changes can lead to alterations in cell growth and survival .
Result of Action
The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride can lead to increased acetylation of histones, resulting in a more relaxed DNA structure and increased gene transcription . This can lead to alterations in cell growth and survival, potentially contributing to the compound’s antitumor activity . For instance, the compound has been shown to inhibit tumor growth in a HepG2 cell-based in vivo xenograft model .
生化学分析
Biochemical Properties
2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride plays a significant role in biochemical reactions . It exhibits class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay and is especially potent against HDAC3 activity . The enzymes, proteins, and other biomolecules it interacts with are primarily associated with the HDAC family .
Cellular Effects
The cellular effects of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride are profound. It exhibits solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its potent activity against HDAC3 .
Dosage Effects in Animal Models
The effects of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride vary with different dosages in animal models . It has been observed to inhibit tumor growth with a tumor growth inhibition (TGI) of 48.89% .
Metabolic Pathways
The metabolic pathways that 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is involved in are primarily associated with the HDAC family . It interacts with enzymes or cofactors within these pathways .
特性
IUPAC Name |
2-amino-N-(4-fluorophenyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAXBGBBGUUBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


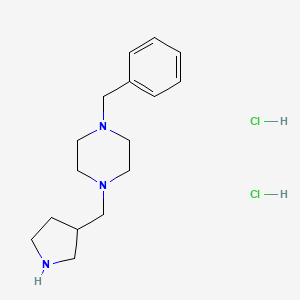
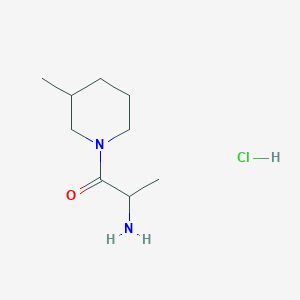

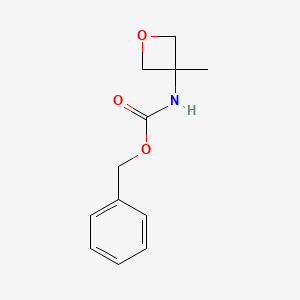
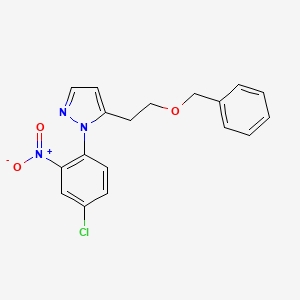

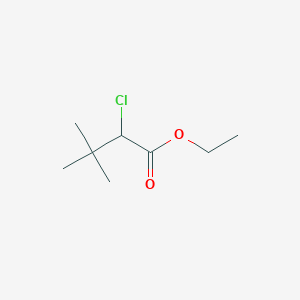
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
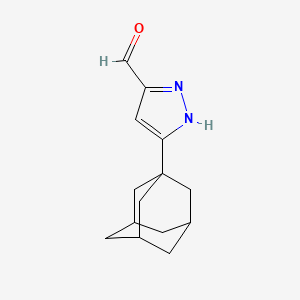
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
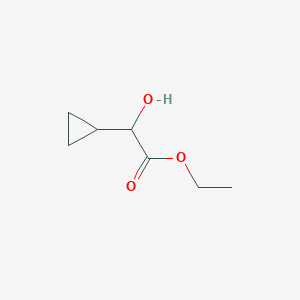
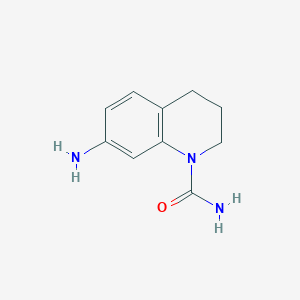
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)
